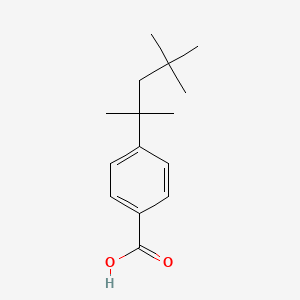
4-(2,4,4-Trimethylpentan-2-yl)benzoic acid
Cat. No. B8790827
M. Wt: 234.33 g/mol
InChI Key: HXFGZQYTVLANQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616797
Procedure details


A mixture of 61.31 grams (0.30 mol) of 4-t-octyltoluene, 161.5 grams of pyridine, and 80.8 grams of 32% KOH was heated on a steam bath. To this mixture was added, in 10 gram portions every 30 minutes, 117.22 grams (0.74 mol) of KMnO4. The reaction mixture was heated overnight and then 10 ml of ethanol was added. After 30 minutes, the mixture was filtered hot and the solid was washed with water. The combined filtrate and washes were heated for another 10 minutes on a steam bath and filtered again with water wash. The yellow filtrate comprised of two layers was acidified with concentrated HCl. On cooling, the upper layer crystallized. This solid was collected, washed with water and dried. The solid was washed with Ligroine (bp=35°-60° C.), dissolved in ether, washed with water, dried over MgSO4 and concentrated. The residue was recrystallized from heptanes. Yield was 14.3 grams (20.34%). Melting point=153°-155° C. Elemental analysis found C=76.72, H=9.39. This compares to calculated values for C15H22O2 of C=76.88, H=9.46. An NMR spectrum, in CDCl3 was obtained in which agreed with the structure of the expected product.
Name
4-t-octyltoluene
Quantity
61.31 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].N1C=CC=CC=1.[OH-:22].[K+].[O-:24][Mn](=O)(=O)=O.[K+]>C(O)C>[C:1]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:24])=[O:22])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:7])([CH3:8])[CH3:6])([CH3:2])[CH3:3] |f:2.3,4.5|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
117.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated on a steam bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added, in 10 gram portions every 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered hot
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined filtrate and washes were heated for another 10 minutes on a steam bath
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered again with water
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the upper layer crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with Ligroine (bp=35°-60° C.)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from heptanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An NMR spectrum, in CDCl3 was obtained in which
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
